2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPPA hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the isothiocyanate intermediate: This involves the reaction of 3-isothiocyanatophenyl with appropriate reagents under controlled conditions.
Coupling reaction: The intermediate is then coupled with 2-(3,4-dichlorophenyl)-N-methylacetamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of DIPPA hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DIPPA hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction: Although less common, DIPPA hydrochloride can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .
Scientific Research Applications
DIPPA hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the κ-opioid receptor and its interactions with other molecules.
Biology: Helps in understanding the role of κ-opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting the κ-opioid receptor
Mechanism of Action
DIPPA hydrochloride exerts its effects by irreversibly binding to the κ-opioid receptor, thereby blocking its activity. This interaction prevents the receptor from responding to endogenous ligands, leading to a decrease in receptor-mediated signaling. The molecular targets include the κ-opioid receptor, and the pathways involved are primarily related to pain modulation and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Nor-BNI (nor-binaltorphimine): Another κ-opioid receptor antagonist with a different chemical structure.
JDTic: A selective κ-opioid receptor antagonist with a longer duration of action.
GNTI (5’-guanidinonaltrindole): A κ-opioid receptor antagonist with high selectivity.
Uniqueness of DIPPA Hydrochloride
DIPPA hydrochloride is unique due to its irreversible binding to the κ-opioid receptor, which results in a long-lasting effect. This property makes it particularly useful in research settings where prolonged receptor blockade is desired .
Properties
Molecular Formula |
C22H24Cl3N3OS |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1R)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m0./s1 |
InChI Key |
BNWYENYHNOESCX-BOXHHOBZSA-N |
Isomeric SMILES |
CN([C@@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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